REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1>C(O)(=O)C.C(O)(C)C>[CH3:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)([OH:7])[C:6]([C:5]2[CH:14]=[CH:15][C:2]([CH3:1])=[CH:3][CH:4]=2)([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[OH:7])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
4.02 g
|
Type
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reactant
|
Smiles
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CC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
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Name
|
|
Quantity
|
0.04 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
35.98 g
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Type
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solvent
|
Smiles
|
C(C)(C)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
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was dissolved
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Type
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CUSTOM
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Details
|
To this solution, ultraviolet rays were irradiated by a high pressure mercury lamp (UVL-100HA, manufactured by Riko Kagaku Sangyo K.K.)
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Type
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CUSTOM
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Details
|
the reaction for 4 hours
|
Duration
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4 h
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Type
|
CUSTOM
|
Details
|
After the reaction
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Type
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DISTILLATION
|
Details
|
the solvent was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C(C(O)(C1=CC=CC=C1)C1=CC=C(C=C1)C)(O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.99 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |